
2-Acetyl-N,N-di(propan-2-yl)naphthalene-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetyl-N,N-di(propan-2-yl)naphthalene-1-carboxamide is an organic compound that belongs to the class of amides It is characterized by the presence of an acetyl group attached to the naphthalene ring and two isopropyl groups attached to the nitrogen atom of the carboxamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-N,N-di(propan-2-yl)naphthalene-1-carboxamide can be achieved through several synthetic routes. One common method involves the acylation of naphthalene-1-carboxamide with acetyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Another method involves the use of Friedel-Crafts acylation, where naphthalene-1-carboxamide is treated with acetyl chloride and a Lewis acid catalyst such as aluminum chloride. This reaction also requires reflux conditions and an inert atmosphere to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, ensuring consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-Acetyl-N,N-di(propan-2-yl)naphthalene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide or sodium ethoxide in methanol or ethanol.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Amines.
Substitution: Derivatives with substituted functional groups.
Wissenschaftliche Forschungsanwendungen
2-Acetyl-N,N-di(propan-2-yl)naphthalene-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Acetyl-N,N-di(propan-2-yl)naphthalene-1-carboxamide involves its interaction with specific molecular targets. The acetyl group and the naphthalene ring play a crucial role in binding to target proteins or enzymes, leading to modulation of their activity. The isopropyl groups enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Acetyl-N,N-di(propan-2-yl)benzamide: Similar structure but with a benzene ring instead of a naphthalene ring.
2-Acetyl-N,N-di(propan-2-yl)aniline: Contains an aniline group instead of a carboxamide group.
2-Acetyl-N,N-di(propan-2-yl)phenylacetamide: Similar structure with a phenylacetamide group.
Uniqueness
2-Acetyl-N,N-di(propan-2-yl)naphthalene-1-carboxamide is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the design of novel materials and bioactive molecules.
Eigenschaften
CAS-Nummer |
181775-45-1 |
|---|---|
Molekularformel |
C19H23NO2 |
Molekulargewicht |
297.4 g/mol |
IUPAC-Name |
2-acetyl-N,N-di(propan-2-yl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C19H23NO2/c1-12(2)20(13(3)4)19(22)18-16(14(5)21)11-10-15-8-6-7-9-17(15)18/h6-13H,1-5H3 |
InChI-Schlüssel |
VAQNUBBZKOZSNT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(C(C)C)C(=O)C1=C(C=CC2=CC=CC=C21)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



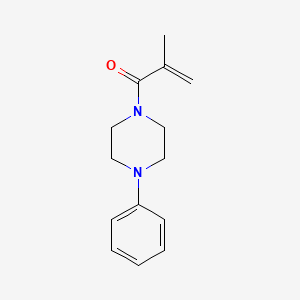
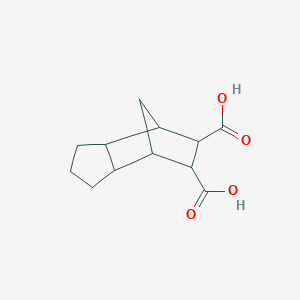
![4-Methyl-7-{[(naphthalen-2-yl)methyl]amino}-2H-1-benzopyran-2-one](/img/structure/B14271683.png)
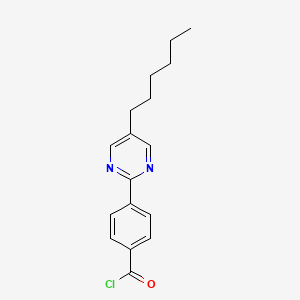

![N-[4-(Tert-butylsulfanyl)butyl]-2-methylprop-2-enamide](/img/structure/B14271709.png)

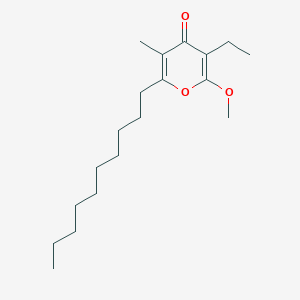
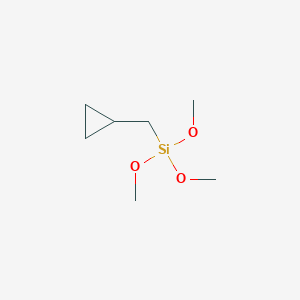

![5,5'-(Ethane-1,2-diyl)bis[3-(2-methylphenyl)-1,2,4-oxadiazole]](/img/structure/B14271731.png)
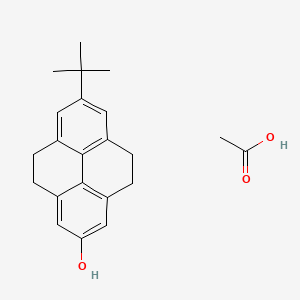
![5-[3-Acetyl-4-(2-carboxyethyl)-2-methyl-1H-pyrrol-1-yl]pentanoic acid](/img/structure/B14271735.png)
